3-Iodo-5-methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde
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Overview
Description
3-Iodo-5-methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde is an organic compound with the molecular formula C16H15IO3. It is characterized by the presence of an iodine atom, a methoxy group, and a benzyl ether group attached to a benzaldehyde core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-5-methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde typically involves the iodination of a methoxybenzaldehyde derivative followed by the introduction of the benzyl ether group. The reaction conditions often include the use of iodine and a suitable oxidizing agent to facilitate the iodination process. The benzyl ether group can be introduced through a nucleophilic substitution reaction using a benzyl halide .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
3-Iodo-5-methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve appropriate solvents and temperature control to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions include the corresponding carboxylic acid, alcohol, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Iodo-5-methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Iodo-5-methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde involves its interaction with specific molecular targets and pathways. The iodine atom and methoxy group can influence its reactivity and binding affinity to various biomolecules. The benzyl ether group can enhance its lipophilicity and cellular uptake, potentially affecting its biological activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Iodo-5-methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde include:
- 3-Iodo-4-methoxybenzaldehyde
- 5-Methoxy-2-iodobenzaldehyde
- 4-[(2-Methylbenzyl)oxy]benzaldehyde
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-iodo-5-methoxy-4-[(2-methylphenyl)methoxy]benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15IO3/c1-11-5-3-4-6-13(11)10-20-16-14(17)7-12(9-18)8-15(16)19-2/h3-9H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAJXAHMRXLGCRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=C(C=C(C=C2I)C=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15IO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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